Ethyl 4,5-dibromo-2,3-difluorophenylacetate
Overview
Description
Ethyl 4,5-dibromo-2,3-difluorophenylacetate is an organic compound that belongs to the class of phenylacetates. This compound is characterized by the presence of bromine and fluorine atoms attached to the phenyl ring, making it a halogenated derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dibromo-2,3-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method includes the reaction of ethyl phenylacetate with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dibromo-2,3-difluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Ethyl 4,5-dibromo-2,3-difluorophenylacetate has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Biological Research:
Mechanism of Action
The mechanism of action of Ethyl 4,5-dibromo-2,3-difluorophenylacetate involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various biochemical effects, depending on the specific application. The pathways involved often include halogen bonding and other non-covalent interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-dibromo-4,5-difluorophenylacetate
- Ethyl bromodifluoroacetate
Uniqueness
Ethyl 4,5-dibromo-2,3-difluorophenylacetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research applications.
Properties
IUPAC Name |
ethyl 2-(4,5-dibromo-2,3-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(11)8(12)10(14)9(5)13/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOFUHKHZZXBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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